Azocine

Butyrylcholinesterase inhibition Alzheimer's disease Drug design

Sourcing Azocine (CAS 292-65-9) provides a unique eight-membered N-heterocycle scaffold proven essential for high-potency α-adrenolytic activity (pA₂ 8.76) and tunable BChE/AChE selectivity (>10,000-fold). Its conformational flexibility, distinct from common 5-7 membered rings, is critical for bioactivity—acyclic analogs show drastic potency loss. This scaffold is ideal for Alzheimer's and vasodilator research. For R&D procurement, request price and availability.

Molecular Formula C7H7N
Molecular Weight 105.14 g/mol
CAS No. 292-65-9
Cat. No. B12641756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzocine
CAS292-65-9
Molecular FormulaC7H7N
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESC1=CC=CN=CC=C1
InChIInChI=1S/C7H7N/c1-2-4-6-8-7-5-3-1/h1-7H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7?
InChIKeyXXRGLCKZBCIEKO-BCLLOLPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azocine (CAS 292-65-9) Heterocyclic Core: Baseline Properties and Derivative Potential


Azocine (CAS 292-65-9), an unsaturated eight-membered nitrogen heterocycle with formula C7H7N, is of theoretical interest as a heterocyclic analog of cyclooctatetraene (COT) [1]. While the parent compound is reported to be unstable [1], its saturated (azocane) and partially saturated derivatives form the core structures of numerous natural products and synthetic compounds with significant bioactivity [2], making it a valuable scaffold for pharmaceutical research.

Why Generic Substitution Fails: The Critical Role of Azocine Ring Topology in Biological Activity


The eight-membered azocine ring confers a unique conformational flexibility and spatial geometry distinct from common five-, six-, or seven-membered N-heterocycles [1]. This topology is critical for biological activity; for instance, in α-adrenolytic applications, simply opening the dibenz[c,e]azocine ring to a more synthetically accessible acyclic analog resulted in a dramatic loss of potency [2]. Therefore, the intact azocine or fused azocine ring system is essential, and substitution with a structurally similar but differently sized heterocycle will not yield the same pharmacological profile.

Quantitative Evidence Guide: Differentiating Azocine Derivatives from Structural Analogs


Nanomolar BChE Inhibition: Tetrahydropyrimidoazocine 7c vs. AChE and Other Cholinesterases

A specific tetrahydropyrimido[4,5-d]azocine derivative (compound 7c) exhibits single-digit nanomolar inhibition of human butyrylcholinesterase (BChE) with a remarkable four-order of magnitude selectivity over acetylcholinesterase (AChE), demonstrating that strategic substitution on the azocine core can achieve high potency and target discrimination [1].

Butyrylcholinesterase inhibition Alzheimer's disease Drug design

Superior α-Adrenolytic Potency of Tetrahydrodibenzazocine vs. Acyclic Analog

The cyclic tetrahydrodibenz[c,e]azocine DA-VIII-Me is significantly more potent as an α-adrenolytic agent than its acyclic counterpart, N-benzyl-N-methyl-β-phenethylamine (BMPA). This difference highlights the critical contribution of the constrained azocine ring to the pharmacophore [1].

Adrenergic pharmacology α-adrenolytic Cardiovascular research

Balanced Dual-Activity of K-35 Azocine Derivative vs. Single-Target Bias

The tetrahydrodibenz[c,e]azocine derivative K-35 demonstrates a unique balance of anti-serotonin and α-adrenolytic activities, with a stronger effect against serotonin than adrenaline. This dual activity profile differentiates it from analogs that are more biased toward α-adrenolytic effects [1].

Serotonin antagonism Dual pharmacology CNS research

Achieving AChE Selectivity with Tetrahydroazocine Scaffolds

Tetrahydroazocine-based ester derivatives can be tuned for selective acetylcholinesterase (AChE) inhibition over butyrylcholinesterase (BuChE), with selectivity ratios of ca. 15 to >20-fold observed for the most potent compounds. This contrasts with the BChE-selective derivative 7c, demonstrating the scaffold's versatility [1].

Acetylcholinesterase Selectivity SAR studies

High-Value Research and Industrial Applications for Azocine Derivatives


Neurological Research: Development of Selective BChE Inhibitors for Alzheimer's Disease

The discovery of compound 7c, a tetrahydropyrimido[4,5-d]azocine derivative with a Ki of 7.8 nM and >10,000-fold selectivity for BChE over AChE [1], establishes this azocine subclass as a premier template for designing BChE-selective ligands. This is crucial for developing pharmacological tools and potential therapeutics that modulate the cholinergic system in Alzheimer's disease without the side effects associated with non-selective cholinesterase inhibition.

Cardiovascular Pharmacology: Potent α-Adrenolytic Agents Based on the Tetrahydrodibenzazocine Core

The tetrahydrodibenz[c,e]azocine structure is proven essential for high-potency α-adrenolytic activity. The compound DA-VIII-Me, with a pA2 of 8.76, is nearly two orders of magnitude more potent than its acyclic analog (pA2 6.79) [2]. This makes the azocine scaffold a prime candidate for developing novel vasodilators or antihypertensive agents with improved efficacy and target engagement.

Neuropharmacology: Dual-Acting Compounds for Serotonin and Adrenergic System Modulation

The azocine derivative K-35 displays a unique dual pharmacological profile with strong anti-serotonin activity (pA2 = 7.11) and moderate α-adrenolytic activity (pA2 = 6.24) [3]. This balanced activity makes it a valuable tool compound for studying the interplay between serotonergic and adrenergic systems in the central nervous system and could inform the development of novel agents for conditions like anxiety, depression, or migraine.

Structure-Activity Relationship (SAR) Studies on Cholinergic Targets

The ability to direct tetrahydroazocine ester derivatives toward either AChE or BChE selectivity through structural modification provides a robust chemical platform for SAR studies. Compounds 11 and 15 show AChE selectivity ratios of >15 and >20, respectively [4], while derivative 7c is highly BChE-selective [1]. This tunable selectivity makes the azocine scaffold an exceptional model system for elucidating the structural determinants of cholinesterase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.